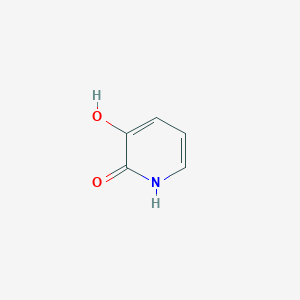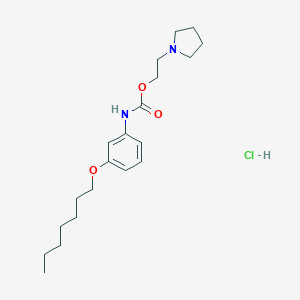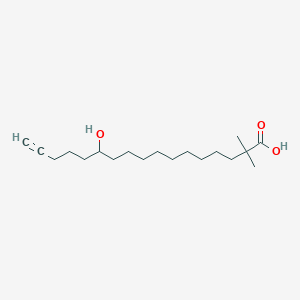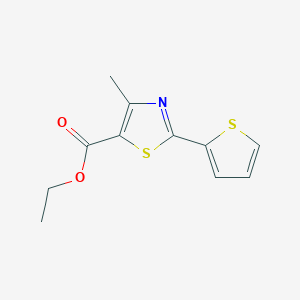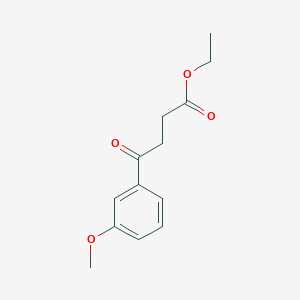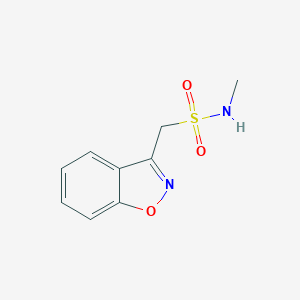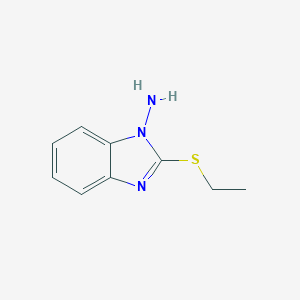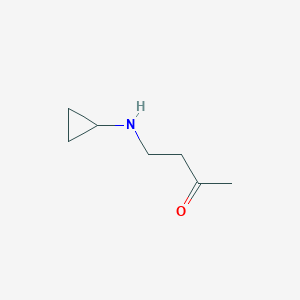
4-(Cyclopropylamino)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclopropylamino)butan-2-one is a chemical compound that belongs to the class of cathinone derivatives. It is also known as 4-CAB, and it has gained significant attention in recent years due to its potential applications in scientific research.
作用機序
The mechanism of action of 4-CAB is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels can lead to various physiological and biochemical effects.
生化学的および生理学的効果
The biochemical and physiological effects of 4-CAB include increased heart rate, blood pressure, and body temperature. It can also cause euphoria, increased energy, and alertness. However, prolonged use of 4-CAB can lead to adverse effects such as anxiety, paranoia, and psychosis.
実験室実験の利点と制限
One of the advantages of using 4-CAB in lab experiments is its high purity and availability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, the limitations include its potential toxicity and adverse effects, which may affect the accuracy of the results obtained from lab experiments.
将来の方向性
There are several future directions for the research of 4-CAB. One direction is to investigate its potential therapeutic applications in treating depression and anxiety disorders. Another direction is to explore its effects on the immune system and its potential as an immunomodulatory agent. Additionally, future research can focus on the development of safer and more effective cathinone derivatives for scientific research purposes.
Conclusion:
In conclusion, 4-(Cyclopropylamino)butan-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While 4-CAB has shown promise in various studies, further research is needed to fully understand its potential applications and limitations.
合成法
The synthesis of 4-CAB involves the reaction of cyclopropylamine with 2-butanone in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol. The purity of 4-CAB can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).
科学的研究の応用
4-CAB has been used in various scientific research studies, including neuroscience, pharmacology, and toxicology. In neuroscience, 4-CAB has been used to study the effects of cathinone derivatives on the central nervous system. In pharmacology, 4-CAB has been investigated for its potential therapeutic applications, such as treating depression and anxiety disorders. In toxicology, 4-CAB has been used to evaluate the toxicity and adverse effects of cathinone derivatives.
特性
CAS番号 |
155562-24-6 |
|---|---|
製品名 |
4-(Cyclopropylamino)butan-2-one |
分子式 |
C7H13NO |
分子量 |
127.18 g/mol |
IUPAC名 |
4-(cyclopropylamino)butan-2-one |
InChI |
InChI=1S/C7H13NO/c1-6(9)4-5-8-7-2-3-7/h7-8H,2-5H2,1H3 |
InChIキー |
SDDINRJBVDAQDF-UHFFFAOYSA-N |
SMILES |
CC(=O)CCNC1CC1 |
正規SMILES |
CC(=O)CCNC1CC1 |
同義語 |
2-Butanone, 4-(cyclopropylamino)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



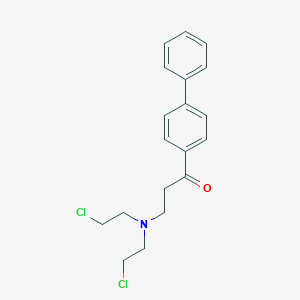
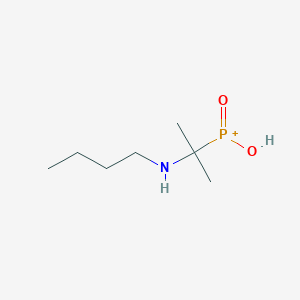
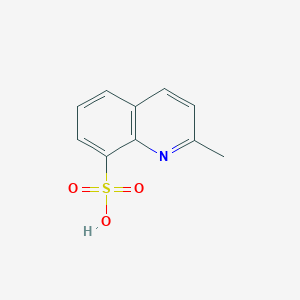
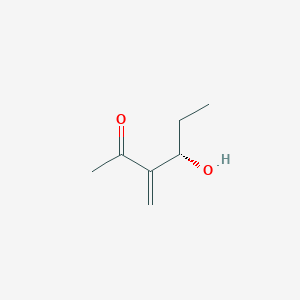
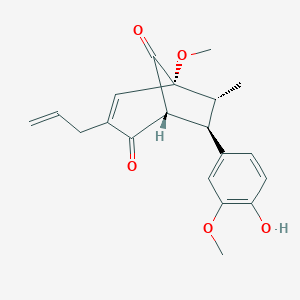
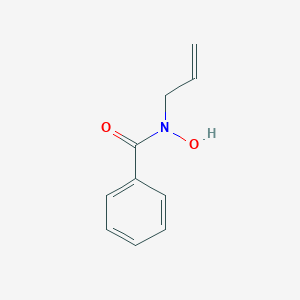
![(2R)-2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B124207.png)
